5-(3-Cyanophenyl)nicotinic acid

CAS No.: 893740-73-3

Cat. No.: VC3865774

Molecular Formula: C13H8N2O2

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 893740-73-3 |

|---|---|

| Molecular Formula | C13H8N2O2 |

| Molecular Weight | 224.21 g/mol |

| IUPAC Name | 5-(3-cyanophenyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H8N2O2/c14-6-9-2-1-3-10(4-9)11-5-12(13(16)17)8-15-7-11/h1-5,7-8H,(H,16,17) |

| Standard InChI Key | IATGPTBSYAGCRF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)C#N |

| Canonical SMILES | C1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)C#N |

Introduction

Chemical Identity and Structural Properties

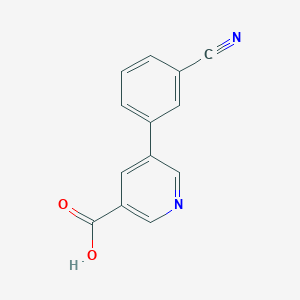

5-(3-Cyanophenyl)nicotinic acid belongs to the pyridinecarboxylic acid family, with the systematic name 5-(3-cyanophenyl)pyridine-3-carboxylic acid. Its molecular formula is C₁₃H₈N₂O₂, and its molecular weight is 224.21 g/mol . The compound’s structure features a pyridine ring substituted with a carboxylic acid group at position 3 and a 3-cyanophenyl group at position 5 (Figure 1).

Synthesis and Manufacturing

While no direct synthesis protocol for 5-(3-Cyanophenyl)nicotinic acid is documented in the reviewed literature, analogous routes for structurally related nicotinic acid derivatives provide insight into plausible methodologies. For example, a 2010 study demonstrated the efficient synthesis of 6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]nicotinic acid using trimethylsilyl (TMS) ester protection of 6-chloronicotinic acid followed by coupling with a spirocyclic hydantoin core . This method achieved an 89% yield after deprotection and recrystallization, suggesting that similar strategies—such as halogenated nicotinic acid intermediates coupled with palladium-catalyzed cyanation—could be adapted for 5-(3-Cyanophenyl)nicotinic acid .

Key challenges in its synthesis likely include:

-

Regioselective functionalization: Ensuring the cyano group attaches exclusively at the 3-position of the phenyl ring.

-

Purification: Separating isomers (e.g., 3- vs. 4-cyanophenyl derivatives) via chromatography or crystallization.

-

Yield optimization: Mitigating side reactions during nitrile formation or ester hydrolysis.

Physicochemical Characteristics

The compound’s properties are inferred from its molecular structure and analogs:

Solubility and Stability

-

Solubility: Predicted to be moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) due to the carboxylic acid and cyano groups, but poorly soluble in water at neutral pH .

-

Stability: The cyano group may hydrolyze to an amide or carboxylic acid under strongly acidic or basic conditions, necessitating storage in inert environments.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: Expected peaks include ν(C≡N) ~2240 cm⁻¹, ν(C=O) ~1700 cm⁻¹, and aromatic C-H stretches ~3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR would show signals for the pyridine ring (δ 8.5–9.0 ppm), cyanophenyl protons (δ 7.5–8.0 ppm), and carboxylic acid proton (δ 12–13 ppm if present) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume